molecular formula C19H20N2O3 B5209571 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol

3-ethyl-1-(2-hydroxybenzoyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5209571
M. Wt: 324.4 g/mol
InChI Key: NZUDQYAIVYGDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-(2-hydroxybenzoyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is a pyrazoline derivative with a unique molecular structure that makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have suggested that this compound acts by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It also appears to have an effect on the immune system, modulating the activity of immune cells such as macrophages and lymphocytes.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol has several biochemical and physiological effects. It has been found to have antioxidant activity, reducing oxidative stress and protecting cells from damage. It also appears to have an effect on the cardiovascular system, reducing blood pressure and improving blood flow.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its unique molecular structure, which makes it a promising candidate for further investigation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of new drugs based on this compound. Another area of research is the investigation of its potential as an anti-inflammatory and analgesic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the immune system and cardiovascular system.

Synthesis Methods

The synthesis of 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol can be achieved through various methods. One of the most commonly used methods is the reaction of 2-hydroxybenzoyl hydrazine with ethyl acetoacetate and p-toluidine in the presence of acetic acid and ethanol. The resulting product is then purified through recrystallization to obtain pure 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol.

Scientific Research Applications

The unique molecular structure of 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol makes it a promising candidate for scientific research in various fields. One of the most promising applications of this compound is in the field of medicine. Studies have shown that this compound has potential as an anti-inflammatory and analgesic agent. It has also been found to have antitumor and antiviral properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

[3-ethyl-5-hydroxy-5-(4-methylphenyl)-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-15-12-19(24,14-10-8-13(2)9-11-14)21(20-15)18(23)16-6-4-5-7-17(16)22/h4-11,22,24H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUDQYAIVYGDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C2=CC=C(C=C2)C)O)C(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1-(2-hydroxybenzoyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol

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